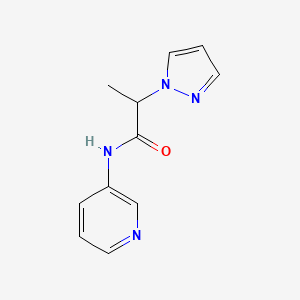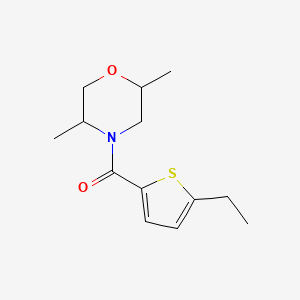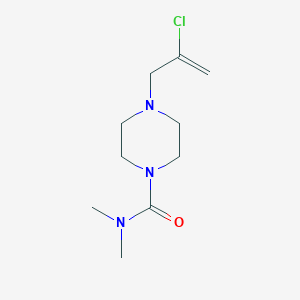![molecular formula C12H20N2OS B7544473 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. MRS 2578 has been widely used as a research tool to investigate the role of P2Y6 receptor in these processes.
作用機序
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). P2Y6 receptor activation leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 blocks the binding of UDP to P2Y6 receptor, thereby preventing the activation of these signaling pathways.
Biochemical and Physiological Effects:
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been shown to inhibit microglial activation and neuroinflammation in Alzheimer's disease models, suggesting a potential therapeutic role for P2Y6 receptor antagonists in this disease. 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has also been shown to reduce inflammation and airway hyperresponsiveness in asthma models, indicating a potential therapeutic application for P2Y6 receptor antagonists in this disease.
実験室実験の利点と制限
One of the main advantages of using 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 in lab experiments is its selectivity for P2Y6 receptor, which allows for specific investigation of the role of this receptor in various processes. However, one limitation of using 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 is its relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.
将来の方向性
There are several future directions for research involving 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 and P2Y6 receptor. One potential direction is to investigate the role of P2Y6 receptor in other diseases and physiological processes, such as cancer, cardiovascular disease, and pain. Another potential direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the intracellular signaling pathways activated by P2Y6 receptor and how these pathways contribute to different physiological and pathological processes.
合成法
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-4-chloro-1,3-thiazole, which is then reacted with morpholine in the presence of a base to yield 4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]morpholine. The compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been used in various scientific research applications to investigate the role of P2Y6 receptor in different physiological and pathological processes. For example, 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been used to study the involvement of P2Y6 receptor in microglial activation and neuroinflammation in Alzheimer's disease. 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has also been used to investigate the role of P2Y6 receptor in the regulation of immune response and inflammation in various diseases, including asthma, arthritis, and colitis.
特性
IUPAC Name |
4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-12(2,3)11-13-10(9-16-11)8-14-4-6-15-7-5-14/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUPNITVPJJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)

![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)